Cas no 27738-39-2 (3,4-Methylenedioxybenzylidene Aniline)

3,4-Methylenedioxybenzylidene Aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,N-(1,3-benzodioxol-5-ylmethylene)-
- 1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine
- PIPERONYLIDENE ANILINE
- 3,4-Methylenedioxybenzylidene aniline
- N-Piperonylideneaniline
- Piperonal-phenylimin
- piperonal-phenylimine
- OCPBTGFXVLONGM-UHFFFAOYSA-N
- HMS1368O11
- (1E)-1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine
- OCPBTGFXVLONGM-OQLLNIDSSA-N
- Bionet2_001675
- 853099-64-6
- (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)aniline
- FT-0614399
- 1-(1, 3-benzodioxol-5-yl)-N-phenylmethanimine
- 4X-0824
- MFCD00016906
- N-[(E)-1,3-Benzodioxol-5-ylmethylidene]aniline
- AKOS005092089
- 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine
- 27738-39-2
- N-[(E)-1,3-Benzodioxol-5-ylmethylidene]aniline #
- SCHEMBL12416591
- N-(benz[d][1,3]dioxol-5-ylmethylene)aniline
- CHEMBL2397692
- SCHEMBL16274602
- 3,4-Methylenedioxybenzylideneaniline
- 3,4-Methylenedioxybenzylidene Aniline
-
- MDL: MFCD00016906
- インチ: InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2/b15-9+
- InChIKey: OCPBTGFXVLONGM-OQLLNIDSSA-N
- ほほえんだ: O1C2C=CC(/C=N/C3C=CC=CC=3)=CC=2OC1
計算された属性
- せいみつぶんしりょう: 225.07900
- どういたいしつりょう: 225.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 30.8Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 363.5±31.0 °C at 760 mmHg
- フラッシュポイント: 141.1±17.4 °C
- PSA: 30.82000
- LogP: 3.16590
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3,4-Methylenedioxybenzylidene Aniline セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-Methylenedioxybenzylidene Aniline 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Methylenedioxybenzylidene Aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M343298-1g |
3,4-Methylenedioxybenzylidene Aniline |
27738-39-2 | 1g |
$ 65.00 | 2022-06-03 | ||
1PlusChem | 1P00BC5W-10g |
3,4-METHYLENEDIOXYBENZYLIDENE ANILINE |
27738-39-2 | 10g |
$120.00 | 2024-05-07 | ||
abcr | AB475758-10 g |
3,4-Methylenedioxybenzylidene aniline; . |
27738-39-2 | 10g |
€149.90 | 2023-04-21 | ||
abcr | AB475758-50 g |
3,4-Methylenedioxybenzylidene aniline; . |
27738-39-2 | 50g |
€487.40 | 2023-04-21 | ||
TRC | M343298-500mg |
3,4-Methylenedioxybenzylidene Aniline |
27738-39-2 | 500mg |
$ 50.00 | 2022-06-03 | ||
TRC | M343298-5g |
3,4-Methylenedioxybenzylidene Aniline |
27738-39-2 | 5g |
$ 185.00 | 2022-06-03 | ||
abcr | AB475758-10g |
3,4-Methylenedioxybenzylidene aniline; . |
27738-39-2 | 10g |
€149.90 | 2025-02-15 | ||
A2B Chem LLC | AF28180-50g |
3,4-METHYLENEDIOXYBENZYLIDENE ANILINE |
27738-39-2 | 50g |
$340.00 | 2024-04-20 | ||
abcr | AB475758-50g |
3,4-Methylenedioxybenzylidene aniline; . |
27738-39-2 | 50g |
€487.40 | 2025-02-15 | ||
1PlusChem | 1P00BC5W-50g |
3,4-METHYLENEDIOXYBENZYLIDENE ANILINE |
27738-39-2 | 50g |
$377.00 | 2024-05-07 |
3,4-Methylenedioxybenzylidene Anilineに関する追加情報
3,4-Methylenedioxybenzylidene Aniline: A Comprehensive Overview
3,4-Methylenedioxybenzylidene Aniline (CAS No. 27738-39-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of aniline, featuring a methylenedioxybenzylidene group attached to the nitrogen atom. The methylenedioxy moiety is a characteristic structural element that contributes to the compound's unique chemical properties and biological activity.
The synthesis of 3,4-methylenedioxybenzylidene aniline involves a series of well-established organic reactions. Typically, the process begins with the preparation of the methylenedioxybenzaldehyde intermediate, which is then subjected to condensation reactions with aniline derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. These improvements have made methylenedioxybenzylidene aniline more accessible for research and industrial applications.
One of the most notable applications of 3,4-methylenedioxybenzylidene aniline is in the field of drug discovery. The compound exhibits potential as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and antioxidant agents. Studies published in reputable journals such as *Journal of Medicinal Chemistry* have highlighted its ability to modulate cellular signaling pathways, making it a promising candidate for therapeutic interventions.
In addition to its pharmacological applications, methylenedioxybenzylidene aniline has found utility in materials science. Its ability to form stable aromatic systems makes it a valuable component in the synthesis of advanced polymers and coatings. Researchers at leading institutions like Stanford University have explored its use in creating high-performance materials with tailored electronic properties.
The environmental impact of 3,4-methylenedioxybenzylidene aniline has also been a topic of recent investigation. Studies conducted by environmental chemists at the University of California have assessed its biodegradability and potential toxicity to aquatic life. These findings are crucial for ensuring sustainable practices in its production and disposal.
Looking ahead, the future of methylenedioxybenzylidene aniline appears bright, with ongoing research exploring its role in green chemistry and renewable energy technologies. Its ability to participate in photochemical reactions suggests applications in solar energy conversion systems. Collaborative efforts between academic institutions and industry leaders are expected to unlock new avenues for its utilization.
In conclusion, 3,4-methylenedioxybenzylidene aniline (CAS No. 27738-39-2) stands as a testament to the ingenuity of modern chemistry. Its versatile properties and wide-ranging applications underscore its importance across multiple disciplines. As research continues to uncover new potentials, this compound is poised to play an increasingly vital role in advancing scientific knowledge and technological innovation.
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